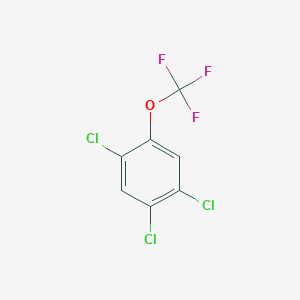

1,2,4-Trichloro-5-(trifluoromethoxy)benzene

CAS No.: 63165-10-6

Cat. No.: VC8128369

Molecular Formula: C7H2Cl3F3O

Molecular Weight: 265.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63165-10-6 |

|---|---|

| Molecular Formula | C7H2Cl3F3O |

| Molecular Weight | 265.4 g/mol |

| IUPAC Name | 1,2,4-trichloro-5-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C7H2Cl3F3O/c8-3-1-5(10)6(2-4(3)9)14-7(11,12)13/h1-2H |

| Standard InChI Key | ORYLMIPDUIQKAO-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1Cl)Cl)Cl)OC(F)(F)F |

| Canonical SMILES | C1=C(C(=CC(=C1Cl)Cl)Cl)OC(F)(F)F |

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Formula

1,2,4-Trichloro-5-(trifluoromethoxy)benzene belongs to the class of polychlorinated trifluoromethylated benzenes. Its molecular formula is C₇H₂Cl₃F₃O, with a benzene core substituted at the 1, 2, and 4 positions by chlorine atoms and at the 5 position by a trifluoromethoxy (-OCF₃) group . The spatial arrangement of substituents creates significant steric hindrance, influencing its reactivity in substitution and coupling reactions.

Spectroscopic Characteristics

-

Mass Spectrometry: The exact mass is 247.917419 Da, with a dominant molecular ion peak at m/z 249.445 .

-

LogP: The partition coefficient (LogP) of 4.80 indicates high lipophilicity, suggesting potential bioaccumulation in fatty tissues .

-

Vapor Pressure: At 25°C, its vapor pressure is 0.2 mmHg, reflecting low volatility under standard conditions .

Physical and Thermodynamic Properties

Thermodynamic Data

| Property | Value | Conditions | Source |

|---|---|---|---|

| Boiling Point | 216.6 ± 35.0°C | 760 mmHg | |

| Flash Point | 96.0 ± 19.4°C | Closed cup | |

| Density | 1.6 ± 0.1 g/cm³ | 20°C | |

| Refractive Index | 1.490 | 20°C |

Stability and Reactivity

The compound exhibits moderate thermal stability, decomposing above 200°C. Its reactivity is dominated by electrophilic aromatic substitution (EAS), with the trifluoromethoxy group acting as a strong electron-withdrawing meta-director . The chlorine substituents further deactivate the ring, limiting reactivity to harsh conditions such as nitration or sulfonation.

Synthesis and Manufacturing

Industrial Routes

The synthesis of 1,2,4-Trichloro-5-(trifluoromethoxy)benzene typically involves sequential halogenation and fluorination steps. A representative pathway, adapted from patented methodologies , proceeds as follows:

-

Nitration of 2,4-Dichlorofluorobenzene:

-

Fluorination with Potassium Fluoride (KF):

-

Hydrogenation and Functionalization:

Laboratory-Scale Modifications

Alternative methods include the use of antimony pentachloride (SbCl₅) as a fluorination agent, as demonstrated in the synthesis of analogous trifluoromethoxypyrazines . For example, heating chlorinated precursors with SbCl₅ and KF at 145–160°C facilitates nucleophilic aromatic substitution .

Applications in Industry and Research

Agrochemical Intermediates

The compound’s halogen-rich structure makes it a precursor to herbicides and insecticides. For instance, it is utilized in synthesizing fluoroquinolone antibiotics like sitafloxacin, where the trifluoromethoxy group enhances membrane permeability and target binding .

Pharmaceutical Development

In drug discovery, the trifluoromethoxy moiety improves metabolic stability and bioavailability. The compound has been investigated as a building block for hypoglycemic agents (e.g., sitagliptin) and oncology therapeutics .

Materials Science

Its high density (1.6 g/cm³) and thermal stability lend utility in liquid crystal formulations, where it modulates phase transitions and optical properties .

Future Directions and Challenges

Green Synthesis Innovations

Current methods rely on stoichiometric HNO₃ and H₂SO₄, generating hazardous waste. Research into catalytic nitration and electrochemical fluorination could enhance sustainability .

Expanding Biomedical Applications

Ongoing studies explore its use in positron emission tomography (PET) tracers, leveraging the fluorine-18 isotope for imaging applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume